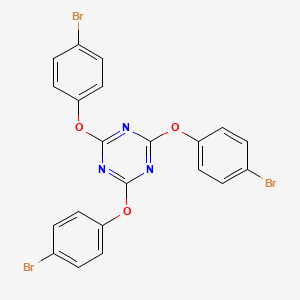
3,6,9,12,15,18-Hexaoxapentacosan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18-Hexaoxapentacosan-1-ol is a chemical compound belonging to the class of polyethylene glycols. These compounds are characterized by their repeating ethylene oxide units, which impart unique properties such as solubility in water and other polar solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxapentacosan-1-ol typically involves the polymerization of ethylene oxide. This process can be initiated by various catalysts, including alkali metals or their hydroxides. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and chain length .
Industrial Production Methods
Industrial production of this compound often employs continuous polymerization techniques. The process involves the use of high-pressure reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified through distillation or other separation techniques to remove any unreacted monomers or by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15,18-Hexaoxapentacosan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Alkyl halides or ethers.
Applications De Recherche Scientifique
3,6,9,12,15,18-Hexaoxapentacosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of surfactants, lubricants, and polymers.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15,18-Hexaoxapentacosan-1-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds with other molecules, influencing their solubility and reactivity. In biological systems, it can interact with cell membranes and proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol
- 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
- 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-amine
Uniqueness
3,6,9,12,15,18-Hexaoxapentacosan-1-ol is unique due to its specific chain length and the number of ethylene oxide units. This structure imparts distinct physical and chemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
28115-76-6 |
|---|---|
Formule moléculaire |
C19H40O7 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(2-heptoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H40O7/c1-2-3-4-5-6-8-21-10-12-23-14-16-25-18-19-26-17-15-24-13-11-22-9-7-20/h20H,2-19H2,1H3 |
Clé InChI |
RBMAWYFZHGMGSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
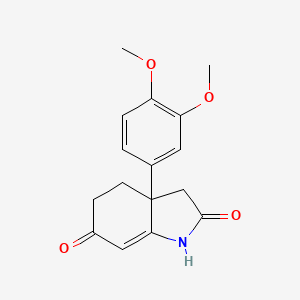
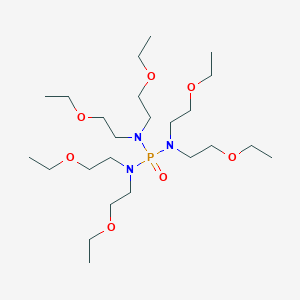
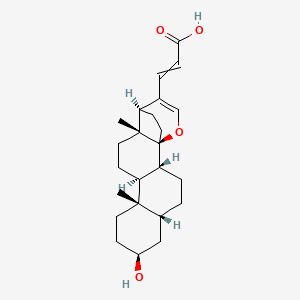
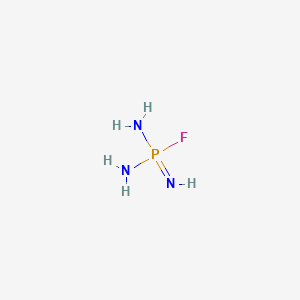

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)

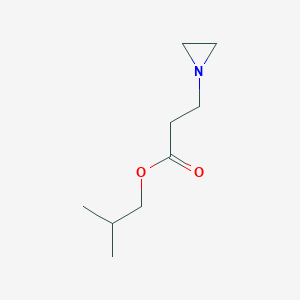
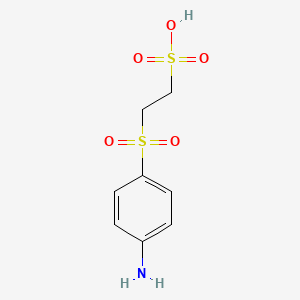
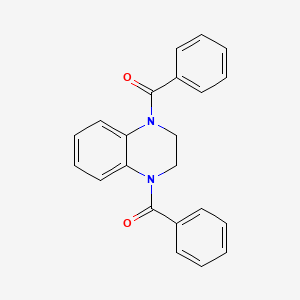
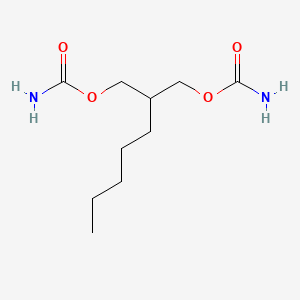
![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
